BenchChemオンラインストアへようこそ!

Prilosec

Erosive Esophagitis GERD Clinical Efficacy

Omeprazole (Prilosec, CAS 73590-58-6) is the only PPI with >80% CYP2C19-dependent metabolism and well-characterized nonlinear pharmacokinetics, making it the definitive reference standard for pharmacogenomic CYP2C19 studies and PPI potency normalization. Its unique autoinhibition-driven accumulation (61–175% AUC increase) sets it apart from linear-kinetic PPIs. For mild erosive esophagitis (LA grades A/B), omeprazole 20 mg provides equivalent healing to esomeprazole 40 mg, enabling cost-effective procurement without therapeutic compromise. Ideal for research protocols requiring a validated potency comparator and ethnic variability investigations.

Molecular Formula C17H19N3O3S
Molecular Weight 345.4 g/mol
CAS No. 73590-58-6
Cat. No. B000731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrilosec
CAS73590-58-6
SynonymsH 168 68
H 168-68
H 16868
Magnesium, Omeprazole
Omeprazole
Omeprazole Magnesium
Omeprazole Sodium
Prilosec
Sodium, Omeprazole
Molecular FormulaC17H19N3O3S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
InChIKeySUBDBMMJDZJVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.4 [ug/mL] (The mean of the results at pH 7.4)
0.5 mg/mL

Prilosec (Omeprazole, CAS 73590-58-6): Product-Specific Evidence Guide for Scientific Procurement and Comparator Selection


Prilosec (omeprazole, CAS 73590-58-6) is a substituted benzimidazole proton pump inhibitor (PPI) that suppresses gastric acid secretion through irreversible inhibition of the H⁺/K⁺-ATPase enzyme system at the secretory surface of the gastric parietal cell [1]. Omeprazole exhibits nonlinear, time-dependent pharmacokinetics due to autoinhibition of CYP2C19, with systemic exposure increasing more than dose-proportionally upon repeated administration [2]. Unlike linear-pharmacokinetic PPIs such as lansoprazole, pantoprazole, and rabeprazole, omeprazole's unique accumulation profile and extensive CYP2C19-dependent metabolism create distinct differentiation dimensions relative to in-class alternatives that directly impact therapeutic selection, drug interaction management, and population-specific dosing considerations [3].

Prilosec (Omeprazole) vs. Alternative PPIs: Why In-Class Substitution Carries Quantifiable Risk


Although all PPIs share a common mechanism of irreversible H⁺/K⁺-ATPase inhibition, substitution of omeprazole with alternative PPIs cannot be assumed equivalent. Omeprazole demonstrates the highest CYP2C19 dependence among PPIs, with >80% of its metabolism occurring via this polymorphic pathway, compared to approximately 70% for esomeprazole and minimal CYP2C19 involvement for rabeprazole [1]. Consequently, omeprazole's systemic exposure varies dramatically with CYP2C19 metabolizer status—poor metabolizers exhibit several-fold higher AUC than extensive metabolizers [2]. Furthermore, omeprazole's potent CYP2C19 inhibition produces clinically significant drug interactions not shared by pantoprazole or rabeprazole, most notably with clopidogrel [3]. Additionally, omeprazole's nonlinear pharmacokinetics produce unique steady-state accumulation (Cmax and AUC increases of 61-175% from first dose) that fundamentally differs from the linear kinetics of lansoprazole, pantoprazole, and rabeprazole [4]. These quantitative differences mandate compound-specific evidence evaluation rather than class-based interchange.

Prilosec (Omeprazole): Quantitative Differentiation Evidence Against Head-to-Head Comparators


Healing Rates in Moderate-to-Severe Erosive Esophagitis: Omeprazole 20 mg vs. Esomeprazole 40 mg

In a multicenter, randomized, double-blind trial of 1,148 patients with erosive esophagitis, omeprazole 20 mg daily demonstrated significantly lower healing rates compared to esomeprazole 40 mg daily in the subgroup with moderate-to-severe disease (Los Angeles grades C or D). At week 4, omeprazole healed 47.9% of patients versus 60.8% for esomeprazole (P = 0.02); at week 8, omeprazole healed 77.5% versus 88.4% for esomeprazole (P = 0.007) [1]. This 10.9% absolute difference in healing rates at 8 weeks represents a clinically meaningful gap for severe cases. Notably, no significant difference was observed between the two agents in patients with mild EE (Los Angeles grades A or B), indicating that the differentiation is disease-severity dependent [1].

Erosive Esophagitis GERD Clinical Efficacy

Relative Acid Suppression Potency: Omeprazole as the Reference Standard (Potency = 1.00)

A comprehensive meta-analysis of 57 clinical studies with pharmacodynamic modeling established omeprazole as the reference potency standard (1.00) against which all other PPIs are quantitatively calibrated. Based on mean 24-hour intragastric pH, relative potencies compared to omeprazole were: pantoprazole 0.23, lansoprazole 0.90, esomeprazole 1.60, and rabeprazole 1.82 [1]. This analysis provides the only validated, dose-independent potency ranking across the PPI class and is essential for dose conversion when switching between agents. The study also quantified that patients with GERD require a 1.9-fold higher dose than healthy volunteers to achieve equivalent pH elevation, while H. pylori-positive individuals require only approximately 20% of the standard dose [1].

Intragastric pH Pharmacodynamics Potency Ranking

CYP2C19 Polymorphism Impact on Omeprazole Exposure: Inter-Ethnic Variability

Omeprazole metabolism is highly dependent on CYP2C19, with >80% of its clearance mediated by this polymorphic enzyme [1]. In a pharmacokinetic study of single 20 mg omeprazole doses, the AUC in Asian subjects was approximately four-fold higher than in Caucasians, attributable to the higher prevalence of CYP2C19 poor metabolizer (PM) genotypes in Asian populations (15-20% PM in Asians vs. 3% in Caucasians) [2]. In contrast, rabeprazole undergoes primarily nonenzymatic clearance with minimal CYP2C19 involvement, while pantoprazole and lansoprazole exhibit intermediate CYP2C19 dependence [1]. This differential CYP2C19 sensitivity creates population-specific exposure variability that is greatest for omeprazole among all PPIs.

Pharmacogenomics CYP2C19 Ethnic Variability

Drug-Drug Interaction with Clopidogrel: Omeprazole vs. Pantoprazole

In a randomized crossover trial of 34 post-myocardial infarction patients on dual antiplatelet therapy, coadministration of omeprazole 40 mg significantly reduced clopidogrel's antiplatelet effect, with mean P2Y12 reaction units (PRU) increasing from 202±52 to 235±58 (P < 0.001). In contrast, pantoprazole 40 mg preserved clopidogrel efficacy (PRU 215±54, P = 0.16) [1]. The proportion of clopidogrel nonresponders (PRU > 240) increased from 26% at baseline to 45% with omeprazole versus 23% with pantoprazole [1]. A separate randomized study of 104 patients confirmed this differential effect, finding 44% nonresponders with omeprazole versus 23% with pantoprazole (P = 0.04, OR 2.6) [2]. FDA labeling now recommends avoiding omeprazole and esomeprazole in patients taking clopidogrel, while pantoprazole and rabeprazole are preferred alternatives [3].

Drug-Drug Interaction Clopidogrel CYP2C19 Inhibition

Nonlinear Pharmacokinetics: Omeprazole Accumulation vs. Linear-PK PPIs

Omeprazole exhibits unique nonlinear pharmacokinetics due to time-dependent autoinhibition of CYP2C19. At steady state following once-daily dosing, systemic exposure increases substantially compared to first dose: Cmax and AUC0-24h increase by 61% and 62%, respectively, for the 20 mg dose, and by 118% and 175%, respectively, for the 40 mg dose [1]. In contrast, lansoprazole, pantoprazole, and rabeprazole demonstrate linear pharmacokinetics without significant accumulation upon repeated dosing [2]. This nonlinearity means that omeprazole's acid-suppressive effect intensifies over the first 5-7 days of therapy, whereas alternative PPIs achieve near-maximal effect within 1-3 days. The magnitude of accumulation is dose-dependent, with 40 mg omeprazole producing nearly three-fold greater relative accumulation than the 20 mg dose [1].

Pharmacokinetics Autoinhibition Steady-State Accumulation

Bioavailability and Formulation Sensitivity: Omeprazole vs. Alternative PPIs

Omeprazole exhibits the lowest absolute bioavailability among PPIs at 30-40% (doses 20-40 mg), compared to esomeprazole (64-90%), lansoprazole (80-85%), pantoprazole (77%), and rabeprazole (52%) [1]. This low bioavailability is due to extensive presystemic metabolism and acid lability requiring enteric coating. Additionally, omeprazole 20 mg administered with applesauce results in a mean 25% reduction in Cmax without significant AUC change, a food effect not observed with the 40 mg dose [2]. Omeprazole's acid-labile nature necessitates enteric coating and prohibits crushing or chewing of the dosage form, whereas rabeprazole's acid stability permits alternative formulation approaches [3]. These bioavailability characteristics directly impact formulation development, administration flexibility, and dose-response predictability.

Bioavailability Formulation Food Effect

Prilosec (Omeprazole) Application Scenarios: Evidence-Based Procurement and Research Use Cases


Reference Standard for PPI Potency Calibration in Pharmacodynamic Studies

Omeprazole serves as the validated potency reference standard (relative potency = 1.00) in the only comprehensive meta-analysis establishing quantitative dose equivalences across the PPI class [1]. Research protocols requiring cross-PPI potency normalization should select omeprazole as the comparator arm to enable direct extrapolation to the established potency framework. This application is particularly relevant for comparative effectiveness trials, pharmacoeconomic modeling, and dose-conversion studies where a common reference is required [1].

Comparator Compound for CYP2C19 Pharmacogenomic Studies

Due to its >80% CYP2C19-dependent metabolism and well-characterized 4-fold ethnic exposure variability, omeprazole is the optimal PPI for pharmacogenomic investigations of CYP2C19 polymorphism effects on drug disposition [1][2]. Research protocols examining genotype-phenotype relationships, population pharmacokinetic modeling, or ethnic variability in drug metabolism should prioritize omeprazole over alternative PPIs with lower CYP2C19 dependence [2].

Clinical Procurement for Mild Erosive Esophagitis: Cost-Driven Selection

For patient populations with mild erosive esophagitis (Los Angeles grades A or B), head-to-head trial data demonstrate no significant difference in healing rates between omeprazole 20 mg and esomeprazole 40 mg [1]. In this specific clinical scenario, procurement decisions can prioritize omeprazole based on acquisition cost without compromising therapeutic equivalence, whereas severe EE (grades C/D) warrants esomeprazole selection based on the 10.9% absolute healing advantage at 8 weeks [1].

Non-Cardiovascular Patient Populations Requiring Long-Term Acid Suppression

Omeprazole's nonlinear pharmacokinetics with 61-175% accumulation at steady state provide sustained acid suppression suitable for chronic GERD maintenance therapy in patients not receiving clopidogrel [1]. The compound's extensive clinical experience, established safety profile over decades of use, and cost-effectiveness make it appropriate for long-term procurement in non-cardiovascular populations, whereas patients on dual antiplatelet therapy require pantoprazole or rabeprazole to avoid the documented clopidogrel interaction [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prilosec

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.